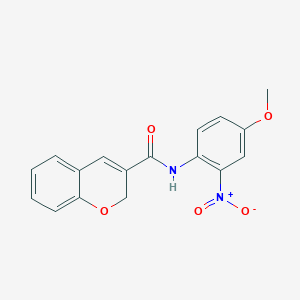

N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chromene ring, a methoxy group, and a nitrophenyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction is carried out at room temperature for approximately 18 hours . The process involves the following steps:

- Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.

- Add 2.46 g (24 mmol) of acetic anhydride to the solution.

- Allow the reaction to proceed at room temperature for 18 hours.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or amino group.

Reduction: Formation of corresponding amines.

Substitution: Replacement of the methoxy group with other nucleophiles.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes and pigments due to its chromene structure.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors, leading to modulation of signal transduction pathways.

Oxidative Stress: Inducing or mitigating oxidative stress within cells, affecting cellular functions and viability.

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-4-nitrophenyl isocyanate: Shares the methoxy and nitrophenyl groups but differs in the presence of an isocyanate group instead of a chromene ring.

4-Methoxy-2-nitroacetanilide: Similar structure but lacks the chromene ring, making it less complex.

Uniqueness

N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide is unique due to its chromene ring, which imparts distinct chemical properties and potential applications. The combination of methoxy, nitrophenyl, and chromene groups makes it a versatile compound for various scientific research and industrial applications.

Biological Activity

N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chromene backbone, which is known for its versatile biological profiles. The presence of the methoxy and nitro groups on the phenyl ring significantly influences its biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may affect its activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding : It can interact with cellular receptors, modulating signal transduction pathways.

- Oxidative Stress Modulation : The compound may induce or mitigate oxidative stress within cells, affecting cell viability and function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including this compound. Notably:

- Cytotoxicity Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers. For instance, compounds derived from similar structures showed selective cytotoxicity with IC50 values indicating effective doses that result in 50% cell death .

| Cell Line | Compound | IC50 (μM) | Effect |

|---|---|---|---|

| MCF-7 | 14b | 25 | High cytotoxicity |

| HCT-116 | 17 | 55 | Moderate cytotoxicity |

| HepG2 | 19 | 30 | Significant cytotoxicity |

- Apoptosis Induction : Studies have indicated that treatment with this compound leads to apoptosis in cancer cells. DNA fragmentation assays revealed increased levels of DNA damage in treated cells compared to controls, suggesting a mechanism through which the compound exerts its anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary findings suggest effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled .

Case Studies and Research Findings

-

Cytotoxicity Assessment :

A study conducted on a series of chromone derivatives demonstrated that this compound exhibited selective cytotoxicity against MCF-7 and HCT-116 cell lines. The MTT assay showed a dose-dependent response with significant cell death at higher concentrations . -

Gene Expression Analysis :

Research has shown that treatment with this compound upregulates pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like BCL2 in cancer cells. This shift in gene expression supports the compound's role in promoting apoptosis . -

Structure-Activity Relationship (SAR) :

Investigations into SAR have indicated that modifications to the chromene structure can enhance biological activity. For example, the introduction of electron-withdrawing groups has been linked to increased potency against cancer cell lines .

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-23-13-6-7-14(15(9-13)19(21)22)18-17(20)12-8-11-4-2-3-5-16(11)24-10-12/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSKLZJUGWSKLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.